molecular formula C11H13NO3 B182063 N-(4-methylbenzoyl)-beta-alanine CAS No. 446828-78-0

N-(4-methylbenzoyl)-beta-alanine

Cat. No.: B182063
CAS No.: 446828-78-0
M. Wt: 207.23 g/mol
InChI Key: MGMCLJIRNXMSQX-UHFFFAOYSA-N
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Description

N-(4-methylbenzoyl)-beta-alanine is an organic compound characterized by the presence of a benzoyl group attached to the beta position of alanine, with a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzoyl)-beta-alanine typically involves the acylation of beta-alanine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzoyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: N-(4-methylbenzyl)-beta-alanine.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methylbenzoyl)-beta-alanine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzoyl)-beta-alanine is unique due to its specific combination of a benzoyl group with a beta-alanine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMCLJIRNXMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475154
Record name N-(4-methylbenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446828-78-0
Record name N-(4-methylbenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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